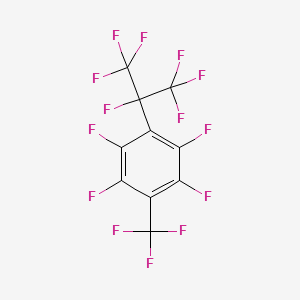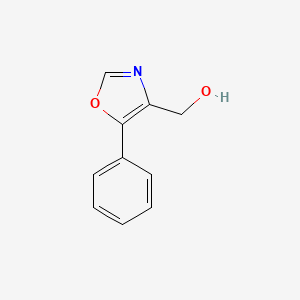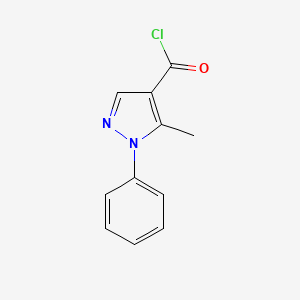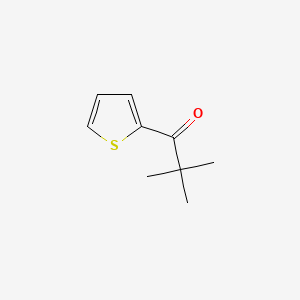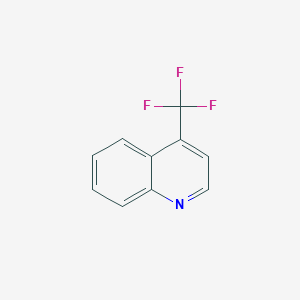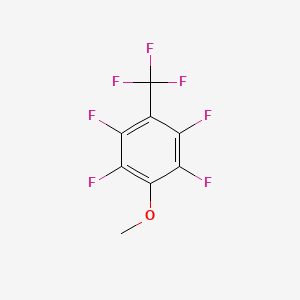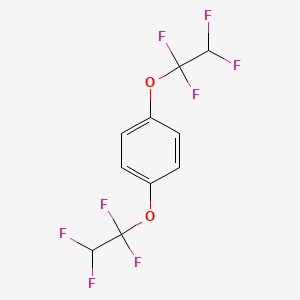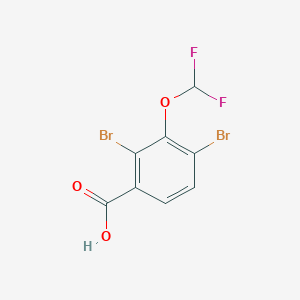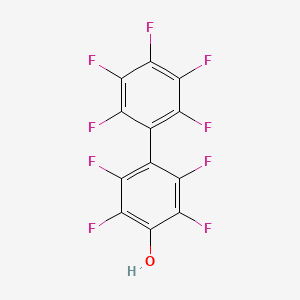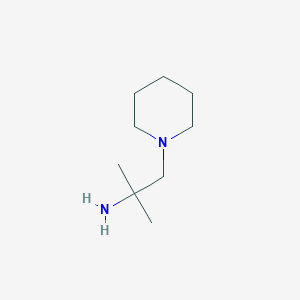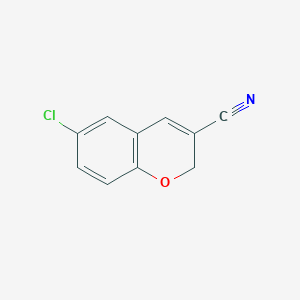
6-クロロ-2H-クロメン-3-カルボニトリル
概要
説明
6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is a solid and has a melting point between 135 - 137°C .
Molecular Structure Analysis
The InChI code for 6-chloro-2H-chromene-3-carbonitrile is 1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-chloro-2H-chromene-3-carbonitrile is a solid compound with a melting point range of 135 - 137°C . It has a molecular weight of 191.62 .科学的研究の応用
抗菌作用
6-クロロ-2H-クロメン-3-カルボニトリル: は、クマリン類の3-シアノクマリン類に属し、有意な抗菌作用を示すことが明らかになっています 。この化合物は、さまざまな細菌および真菌病原体に有効な、新しい抗菌剤の開発に利用できます。
抗真菌活性
3-シアノクマリン類の抗真菌活性により、6-クロロ-2H-クロメン-3-カルボニトリルは、真菌感染症の治療研究にとって貴重な化合物となっています 。さまざまな真菌株に対するその有効性を調べ、標的型抗真菌療法を開発することができます。
抗HIV研究
6-クロロ-2H-クロメン-3-カルボニトリル: は、HIV複製阻害を含む、そのクラスの生物学的活性により、抗HIV研究に潜在的な用途があります 。この化合物に基づいて、新規なHIV阻害剤の合成に向けた研究を進めることができます。
酵素阻害
この化合物は、モノアミンオキシダーゼ阻害活性と関連付けられており、これは特定の神経疾患の治療において重要です 。 さらに、炎症反応に関与する酵素であるα-キモトリプシンとヒト白血球エラスターゼに対して阻害効果を示します .
抗酸化作用
6-クロロ-2H-クロメン-3-カルボニトリルの抗酸化作用により、酸化ストレス関連疾患の研究対象となっています 。フリーラジカルを中和する能力は、抗酸化療法の開発に役立ちます。
がん研究
6-クロロ-2H-クロメン-3-カルボニトリルを含むクマリン誘導体は、がん細胞の早期検出のための蛍光プローブの作製に使用されてきました 。 その光学特性に関する研究も報告されており、がんの画像診断の進歩に貢献できます .
Safety and Hazards
作用機序
The mechanism of action of chromenes can vary widely depending on their specific chemical structure and the biological target they interact with. Some chromenes are known to interact with enzymes or receptors in the body, leading to changes in cellular signaling pathways . The specific effects of “6-chloro-2H-chromene-3-carbonitrile” would depend on its particular structure and the biological context in which it is used.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of “6-chloro-2H-chromene-3-carbonitrile”, including its solubility, stability, and reactivity .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also be specific to “6-chloro-2H-chromene-3-carbonitrile”. Factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and activity .
生化学分析
Biochemical Properties
6-Chloro-2H-chromene-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 6-Chloro-2H-chromene-3-carbonitrile has been found to interact with human leukocyte elastase, an enzyme involved in inflammatory processes . By inhibiting this enzyme, the compound may exhibit anti-inflammatory properties.
Cellular Effects
6-Chloro-2H-chromene-3-carbonitrile influences various cellular processes. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines . This apoptotic effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. Furthermore, the compound affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . By modulating these pathways, 6-Chloro-2H-chromene-3-carbonitrile can alter gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 6-Chloro-2H-chromene-3-carbonitrile exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . For example, the compound’s interaction with monoamine oxidase involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, 6-Chloro-2H-chromene-3-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2H-chromene-3-carbonitrile have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-Chloro-2H-chromene-3-carbonitrile can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 6-Chloro-2H-chromene-3-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.
Metabolic Pathways
6-Chloro-2H-chromene-3-carbonitrile is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, as well as its potential for adverse effects.
Transport and Distribution
Within cells and tissues, 6-Chloro-2H-chromene-3-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Chloro-2H-chromene-3-carbonitrile is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell.
特性
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-67-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

